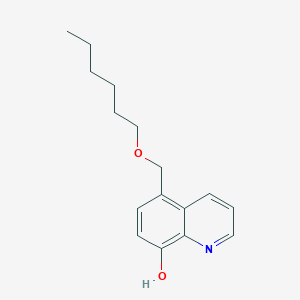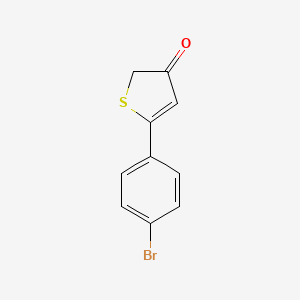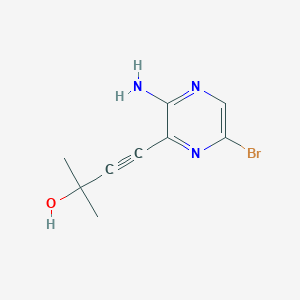![molecular formula C13H13N3O3 B11859515 N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-89-8](/img/structure/B11859515.png)
N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a chemical compound with a unique structure that combines the properties of both quinoline and acetimidamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the final product . The reaction conditions often include the use of dry acetone as a solvent and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the acetimidamide group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the acetimidamide group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.
Scientific Research Applications
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the acetimidamide group can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yloxy)acetohydrazide: Similar structure but lacks the acetimidamide group.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with an ethyl linkage instead of an acetimidamide group.
Uniqueness
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both the acetimidamide and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.
Properties
CAS No. |
88758-89-8 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16) |
InChI Key |
RMWLOWHUUHMXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)
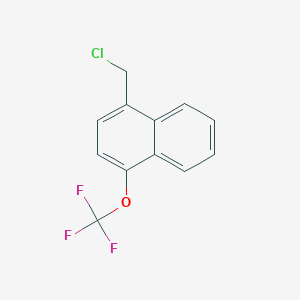
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
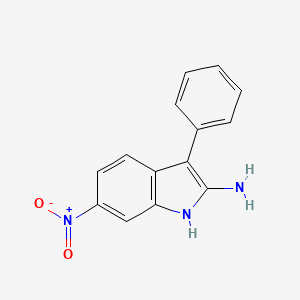
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
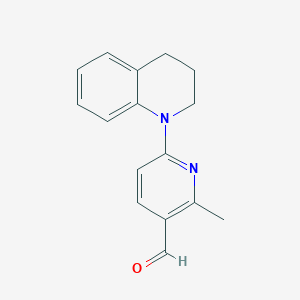
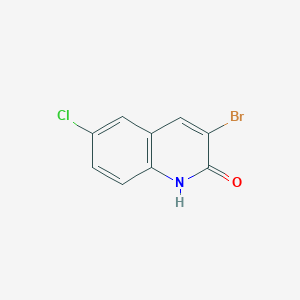
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
